- Cine substitution of arenes using the aryl carbamate as a removable directing group, Organic Letters, 2012, 14(11), 2918-2921
Cas no 898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
898289-06-0 structure
Product Name:1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Número CAS:898289-06-0
MF:C15H20BNO2
Megavatios:257.135804176331
MDL:MFCD08690266
CID:719688
PubChem ID:18525785
Update Time:2025-06-11
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Propiedades químicas y físicas
Nombre e identificación
-
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1H-Indole,1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- 1-METHYLINDOL-4-BORONIC ACID, PINACOL ESTER
- 1-Methy-1H-indol-4-ylboronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
- 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
- 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, AldrichCPR
- DB-078500
- 898289-06-0
- SCHEMBL2216834
- CS-0138029
- MFCD08690266
- SB39701
- DTXSID10594541
- Z2050045918
- (1-METHYL-1H-INDOL-4-YL)BORONIC ACID PINACOL ESTER
- EN300-6739225
- 1H-Indole, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- J-504938
- AKOS016000327
- CBEYYYCGOCYJIK-UHFFFAOYSA-N
- FS-6016
-
- MDL: MFCD08690266
- Renchi: 1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-8-13-11(12)9-10-17(13)5/h6-10H,1-5H3
- Clave inchi: CBEYYYCGOCYJIK-UHFFFAOYSA-N
- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C2C=CN(C=2C=CC=1)C
Atributos calculados
- Calidad precisa: 257.15900
- Masa isotópica única: 257.1587090g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 1
- Complejidad: 342
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 23.4Ų
Propiedades experimentales
- Denso: 1.05
- Punto de fusión: 94.5-96.5
- Punto de ebullición: 391.3°C at 760 mmHg
- Punto de inflamación: 190.5°C
- índice de refracción: 1.533
- PSA: 23.39000
- Logp: 2.47750
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Información de Seguridad
- Instrucciones de peligro: Harmful
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-1g |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 1g |
805.64CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-5g |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 5g |
2798.54CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-25g |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 25g |
10176.51CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-500mg |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 500mg |
720.84CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-250mg |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 250mg |
636.03CNY | 2021-05-07 | |
| Chemenu | CM111333-5g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 98% | 5g |
$316 | 2021-08-06 | |
| abcr | AB467368-1 g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole; min. 95% |
898289-06-0 | 1g |
€307.30 | 2023-04-21 | ||
| abcr | AB467368-5 g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole; min. 95% |
898289-06-0 | 5g |
€777.50 | 2023-04-21 | ||
| Apollo Scientific | OR8699-50mg |
1-Methyl-1H-indole-4-boronic acid, pinacol ester |
898289-06-0 | 97% | 50mg |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR8699-1g |
1-Methyl-1H-indole-4-boronic acid, pinacol ester |
898289-06-0 | 97% | 1g |
£98.00 | 2025-02-20 |
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Tripotassium phosphate Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Toluene ; 15 h, 120 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt; 30 min, rt
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C
Referencia
- Convenient synthesis of 1H-indol-1-yl boronates via palladium(0)-catalyzed borylation of bromo-1H-indoles with 'pinacolborane', Helvetica Chimica Acta, 2006, 89(5), 936-946
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referencia
- Heterocyclic Chromophore Amphiphiles and their Supramolecular Polymerization, Angewandte Chemie, 2023, 62(17),
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C → rt
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Catalytic (3 + 2) annulation of donor-acceptor aminocyclopropane monoesters and indoles, Chemical Science, 2021, 12(25), 8706-8712
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 5 min, rt
1.2 Solvents: Toluene ; rt; 15 h, 130 °C
1.2 Solvents: Toluene ; rt; 15 h, 130 °C
Referencia
- Rhodium-catalyzed borylation of aryl 2-pyridyl ethers through cleavage of the carbon-oxygen bond: borylative removal of the directing group, Journal of the American Chemical Society, 2015, 137(4), 1593-1600
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Referencia
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Iron-iodine co-catalysis towards tandem C-N/C-C bond formation: one-pot regioselective synthesis of 2-amino-3-alkylindoles, Organic Chemistry Frontiers, 2022, 9(22), 6165-6171
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Copper-iodine co-catalyzed C-H aminoalkenylation of indoles via temperature-controlled selectivity switch: facile synthesis of 2-azolyl-3-alkenylindoles, Organic Chemistry Frontiers, 2022, 9(14), 3794-3799
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Pinacolborane
- Bis(pinacolato)diborane
- 4-Bromo-1-methyl-1H-indole
- 1-Methyl-1H-indol-4-OL
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:898289-06-0)1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Número de pedido:A861048
Estado del inventario:in Stock
Cantidad:10g/5g/1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:27
Precio ($):531.0/442.0/273.0
Correo electrónico:sales@amadischem.com
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Literatura relevante
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) Productos relacionados
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:898289-06-0)1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Pureza:99%/99%/99%
Cantidad:10g/5g/1g
Precio ($):531.0/442.0/273.0